molecular formula C11H12N2O5 B7951311 Methyl 4-acetamido-3-nitrophenylacetate

Methyl 4-acetamido-3-nitrophenylacetate

Cat. No. B7951311
M. Wt: 252.22 g/mol
InChI Key: JHNRRDOVJAMTJT-UHFFFAOYSA-N
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Patent
US08071581B2

Procedure details

A solution of (4-acetylamino-3-nitro-phenyl)-acetic acid methyl ester (1.3 g, 5.15 mmol) in 6 N aqueous hydrochloric acid (10 mL) was stirred at reflux for 1.5 h, then concentrated in vacuo to dryness. The residue was triturated with diethyl ether, filtered, washed with diethyl ether, and dried in vacuo to give 978 mg of product as a dark orange-yellow solid. 1H NMR 500 MHz (DMSO) δ 3.49 (s, 2H), 6.98 (d, 1H), 7.30 (dd, 1H), 7.86 (d, 1H); MS (m/z) 197 [M+H+]+.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:18])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([NH:11]C(=O)C)=[C:7]([N+:15]([O-:17])=[O:16])[CH:6]=1.[ClH:19]>>[ClH:19].[NH2:11][C:8]1[CH:9]=[CH:10][C:5]([CH2:4][C:3]([OH:18])=[O:2])=[CH:6][C:7]=1[N+:15]([O-:17])=[O:16] |f:2.3|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
COC(CC1=CC(=C(C=C1)NC(C)=O)[N+](=O)[O-])=O
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 h
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to dryness
CUSTOM
Type
CUSTOM
Details
The residue was triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.NC1=C(C=C(C=C1)CC(=O)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 978 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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